molecular formula C18H19NO2 B8445021 N-(9-fluorenyl)-beta-alanine ethyl ester

N-(9-fluorenyl)-beta-alanine ethyl ester

Cat. No. B8445021
M. Wt: 281.3 g/mol
InChI Key: NDXIHICNLCIDLM-UHFFFAOYSA-N
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Patent
US05332734

Procedure details

1.0 ml of ethyl acrylate was added to a solution of 9-aminofluorene (1.24 g) in ethanol (20 ml). The resultant mixture was stirred at 80° C. for 5 hours and, then, at room temperature for 36 hours. The residue obtained by condensing the reaction mixture was dissolved in methylene chloride and, then, washed with saturated saline, dried over anhydrous magnesium sulfate, and concentrated. The residue was purified by a silica gel column chromatography (eluting solution: methylene chloride-ether) to give 1.25 g of N-(9-fluorenyl)-β-alanine ethyl ester.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[CH2:3].[NH2:8][CH:9]1[C:21]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[C:15]2[C:10]1=[CH:11][CH:12]=[CH:13][CH:14]=2>C(O)C.C(Cl)Cl>[CH2:6]([O:5][C:1](=[O:4])[CH2:2][CH2:3][NH:8][CH:9]1[C:21]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[C:15]2[C:10]1=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH3:7]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
1.24 g
Type
reactant
Smiles
NC1C2=CC=CC=C2C=2C=CC=CC12
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue obtained by condensing the reaction mixture
WASH
Type
WASH
Details
washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (eluting solution: methylene chloride-ether)

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
C(C)OC(CCNC1C2=CC=CC=C2C=2C=CC=CC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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